3alpha-Akebonoic acid

Description

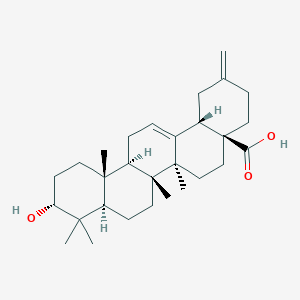

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of 3α-Akebonoic Acid from Akebia trifoliata: A Technical Guide

This guide provides an in-depth technical overview of the discovery, isolation, structural elucidation, and biological significance of 3α-Akebonoic acid, a 30-noroleanane triterpenoid found in the pericarps of Akebia trifoliata. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Untapped Potential of Natural Products

The exploration of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Akebia trifoliata (Thunb.) Koidz., a member of the Lardizabalaceae family, has a rich history in traditional medicine, particularly in East Asia, where its fruits and stems have been utilized for their purported diuretic, anti-inflammatory, and analgesic properties.[1][2] Modern phytochemical investigations have revealed a wealth of secondary metabolites within this plant, with a particular abundance of triterpenoids and their saponin derivatives.[3][4] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities.

This guide focuses on a specific triterpenoid, 3α-Akebonoic acid, and details the scientific journey from its initial discovery within Akebia trifoliata to the characterization of its chemical structure and biological functions. The methodologies and analytical techniques described herein provide a comprehensive framework for the investigation of similar natural products.

The Discovery of 3α-Akebonoic Acid in Akebia trifoliata Pericarps

A pivotal study published in 2014 by Wang et al. in the journal Molecules marked the first report of the isolation of 3α-Akebonoic acid from the pericarps of Akebia trifoliata.[1][2] This research, which also identified two new 30-noroleanane triterpenes, systematically fractionated an ethanolic extract of the plant material, leading to the purification of a series of known and novel compounds. The identification of 3α-Akebonoic acid in this plant part was significant as previous phytochemical studies on Akebia trifoliata had primarily focused on the stems.[4]

A Systematic Approach to Isolation and Purification

The successful isolation of 3α-Akebonoic acid hinged on a multi-step extraction and chromatographic purification workflow. This process was designed to systematically separate compounds based on their polarity and molecular size. The causality behind each step is critical for maximizing yield and purity.

Experimental Protocol: Extraction and Isolation

-

Plant Material and Extraction:

-

Air-dried pericarps of Akebia trifoliata (3 kg) were powdered to increase the surface area for efficient solvent penetration.[2]

-

The powdered material was extracted three times with 95% ethanol (9 L each time) at room temperature for three days per extraction.[2] Ethanol is a solvent of choice for extracting a broad range of secondary metabolites, including triterpenoids.

-

The combined ethanolic extracts were concentrated under vacuum to yield a crude residue.[2]

-

-

Solvent Partitioning:

-

The crude residue was suspended in water (1.5 L) and sequentially partitioned with petroleum ether (3 x 1.5 L) and ethyl acetate (3 x 1.5 L).[2] This liquid-liquid extraction step separates compounds based on their differential solubility in immiscible solvents. Triterpenoids, being moderately polar, are expected to partition favorably into the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate-soluble fraction (180 g) was subjected to column chromatography on a silica gel column.[2] Silica gel is a polar stationary phase, and elution with a gradient of increasing polarity (petroleum ether-acetone) allows for the separation of compounds based on their affinity for the stationary phase.

-

Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles were combined.

-

The fraction designated as E3 (0.45 g) was further purified by size-exclusion chromatography on a Sephadex LH-20 column using acetone as the eluent to yield 3α-Akebonoic acid (6.5 mg).[2] Sephadex LH-20 separates molecules based on their size, providing an orthogonal separation mechanism to the adsorption chromatography on silica gel.

-

Spectroscopic Data

The structural assignment of 3α-Akebonoic acid was confirmed by comparing its spectroscopic data with literature values. The following table summarizes the key ¹H and ¹³C NMR signals characteristic of this class of compounds, as reported in the study by Wang et al. for analogous triterpenoids isolated from the same source. [1]

| ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Assignment |

|---|---|---|

| ~5.2-5.4 | ~122.0, ~144.0 | Olefinic proton (H-12) and carbons (C-12, C-13) |

| ~3.2 | ~79.0 | Methine proton and carbon at C-3 |

| ~0.7-1.2 | ~15.0-30.0 | Methyl protons and carbons |

| - | ~180.0 | Carboxylic acid carbon (C-28) |

| ~4.6-4.7 | ~109.0, ~150.0 | Exocyclic methylene protons and carbons (C-29, C-20) |

Note: The exact chemical shifts for 3α-Akebonoic acid were not explicitly detailed in the abstract of the primary reference but are analogous to other 30-noroleanane triterpenes reported therein.

Biological Activities and Potential Applications

Initial biological screening of 3α-Akebonoic acid has revealed promising activities that warrant further investigation for potential therapeutic applications.

In Vitro Cytotoxicity

3α-Akebonoic acid demonstrated interesting in vitro growth inhibitory activity against human tumor cell lines. [1]The half-maximal inhibitory concentrations (IC₅₀) were determined for the following cell lines:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 8.8 |

| HeLa | Cervical Carcinoma | 5.6 |

These results suggest that 3α-Akebonoic acid possesses cytotoxic properties and could be a lead compound for the development of novel anticancer agents.

α-Glucosidase Inhibition

Perhaps one of the most significant findings is the potent α-glucosidase inhibitory activity of 3α-Akebonoic acid. [1]α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes.

| Compound | α-Glucosidase IC₅₀ (mM) |

| 3α-Akebonoic acid | 0.035 |

| Acarbose (Reference) | 0.409 |

As shown in the table, 3α-Akebonoic acid is significantly more potent than the commercially available α-glucosidase inhibitor, acarbose, highlighting its potential as a novel antidiabetic agent.

Conclusion and Future Directions

The discovery of 3α-Akebonoic acid in the pericarps of Akebia trifoliata underscores the value of exploring different parts of medicinal plants for novel bioactive compounds. The systematic workflow of extraction, partitioning, and multi-modal chromatography proved effective in isolating this triterpenoid. Spectroscopic analysis was instrumental in its structural elucidation.

The potent in vitro cytotoxic and α-glucosidase inhibitory activities of 3α-Akebonoic acid position it as a promising candidate for further preclinical and clinical development. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to produce larger quantities of 3α-Akebonoic acid for extensive biological testing.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its cytotoxic and α-glucosidase inhibitory effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of 3α-Akebonoic acid in animal models.

This technical guide provides a comprehensive overview of the foundational research on 3α-Akebonoic acid from Akebia trifoliata. It is hoped that this information will stimulate further investigation into this and other promising natural products.

References

-

PubChem. (n.d.). 3alpha-Akebonoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, J., Xu, Q. L., Zheng, M. F., Ren, H., Lei, T., Wu, P., Zhou, Z. Y., Wei, X. Y., & Tan, J. W. (2014). Bioactive 30-noroleanane triterpenes from the pericarps of Akebia trifoliata. Molecules, 19(4), 4301–4312. [Link]

-

Wang, J., Xu, Q. L., Zheng, M. F., Ren, H., Lei, T., Wu, P., Zhou, Z. Y., Wei, X. Y., & Tan, J. W. (2014). Bioactive 30-Noroleanane Triterpenes from the Pericarps of Akebia trifoliata. Molecules (Basel, Switzerland), 19(4), 4301–4312. [Link]

-

El-Seedi, H. R., Yosri, N., El-Azzouny, M. A., & El-Demellawy, M. A. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. RSC advances, 11(45), 28193–28224. [Link]

-

Mimaki, Y., Kuroda, M., Yokosuka, A., Harada, H., Fukushima, M., & Sashida, Y. (2003). Triterpenes and triterpene saponins from the stems of Akebia trifoliata. Chemical & pharmaceutical bulletin, 51(8), 960–965. [Link]

-

ResearchGate. (n.d.). IC 50 value (mg/mL) of the α-glucosidase inhibition using different substrates. Retrieved from [Link]

-

Hussain, S., Sishodia, S., & Sharma, A. (2018). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules (Basel, Switzerland), 23(10), 2581. [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compounds 1 and 2, δ in ppm and J in Hz.. Retrieved from [Link]

-

Journal of Universitas Airlangga. (2025). In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. Jurnal Kimia Riset, 10(1), 102-112. [Link]

-

Gornowicz, A., Leszczynska, J., & Bielawska, A. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5727. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Comparison of Different Extraction Methods of Akebia trifoliata Oil and Optimization of Supercritical CO 2 Extraction Process. Retrieved from [Link]

-

Maximum Academic Press. (2025). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by. Food Innovation and Advances, 4(1), 108-115. [Link]

-

Maciąg, D., Gęgotek, A., & Skrzydlewska, E. (2021). Comparative chemical diversity and antioxidant activities of three species of Akebia herbal medicines. Arabian Journal of Chemistry, 14(12), 103444. [Link]

-

Zhang, X., Li, X., Zhang, Y., & Yang, L. (2022). Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. Molecules (Basel, Switzerland), 27(19), 6299. [Link]

-

Li, Y., Zhang, J., & Wang, Y. (2016). New 30-Noroleanane Triterpenoid Saponins from Holboellia coriacea Diels. Molecules (Basel, Switzerland), 21(6), 724. [Link]

-

Fu, Y., et al. (2022). Metabolomic Profile and Antibacterial Bioactivity of Akebia trifoliata (Thunb.) Koidz Pericarp Extract. Molecules, 27(19), 6613. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive 30-Noroleanane Triterpenes from the Pericarps of Akebia trifoliata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Triterpenes and Triterpene Saponins from the Stems of Akebia trifoliata / Chemical and Pharmaceutical Bulletin, 2003 [sci-hub.box]

An In-Depth Technical Guide to 3α-Akebonoic Acid: A Promising Triterpenoid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Natural Scaffold

3α-Akebonoic acid is a naturally occurring pentacyclic triterpenoid of the 30-noroleanane class.[1] Isolated from the pericarps of Akebia trifoliata, a plant with a history in traditional Chinese medicine, this compound has emerged as a molecule of significant interest for its diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 3α-akebonoic acid, along with detailed experimental protocols for its study. As a Senior Application Scientist, the following sections are designed to offer both foundational knowledge and actionable insights for researchers exploring the therapeutic applications of this promising natural product.

Chemical Structure and Physicochemical Properties

3α-Akebonoic acid is a modified triterpenoid, characterized by the absence of a methyl group at the C-20 position of the oleanane skeleton. Its chemical structure has been elucidated through detailed spectroscopic analysis.[1]

IUPAC Name: (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[3]

Stereochemistry: The "3α" designation refers to the axial orientation of the hydroxyl group at the C-3 position of the A-ring in the chair conformation of the cyclohexane ring. This stereochemical feature is crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₃ | [1][3] |

| Molecular Weight | 440.7 g/mol | [1][3] |

| CAS Number | 104777-61-9 | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Therapeutic Potential

3α-Akebonoic acid has demonstrated a range of biological activities in vitro, highlighting its potential in several therapeutic areas.

Anticancer Activity

3α-Akebonoic acid exhibits noteworthy cytotoxic effects against human cancer cell lines. Specifically, it has shown in vitro growth inhibitory activity against:

-

Human Lung Carcinoma (A549): IC₅₀ = 8.8 µM[1]

-

Human Cervical Adenocarcinoma (HeLa): IC₅₀ = 5.6 µM[1]

These findings suggest that 3α-akebonoic acid may serve as a scaffold for the development of novel anticancer agents. The underlying mechanism of its cytotoxicity warrants further investigation but may involve the induction of apoptosis, a common mechanism for many triterpenoids.[5]

α-Glucosidase Inhibition: A Potential Anti-diabetic Agent

A significant biological activity of 3α-akebonoic acid is its potent inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] By inhibiting this enzyme, the rate of glucose absorption from the intestine can be reduced, thereby controlling postprandial hyperglycemia.

-

α-Glucosidase Inhibitory Activity: IC₅₀ = 0.035 mM[1]

This inhibitory activity is more potent than that of the reference compound acarbose (IC₅₀ = 0.409 mM), a clinically used α-glucosidase inhibitor.[1] The mechanism of inhibition by triterpenoids often involves non-competitive or mixed-type inhibition, where the inhibitor binds to a site other than the active site of the enzyme, inducing a conformational change that reduces its catalytic efficiency.[3][6]

Modulation of Amyloid-β Production: A Novel Approach for Alzheimer's Disease

Perhaps one of the most intriguing activities of 3α-akebonoic acid is its ability to interfere with the interaction between presenilin-1 (PS1) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] This interaction is a key step in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[7] By disrupting the PS1/BACE1 interaction, 3α-akebonoic acid can reduce the production of Aβ, offering a promising therapeutic strategy for Alzheimer's disease.[1] The mechanism is thought to involve the binding of 3α-akebonoic acid to PS1, which then allosterically modulates its interaction with BACE1.[1]

Experimental Protocols

The following protocols are provided as a guide for the isolation and biological evaluation of 3α-akebonoic acid. These are based on established methodologies for triterpenoids and can be adapted as needed.

Protocol 1: Isolation of 3α-Akebonoic Acid from Akebia trifoliata Pericarps

This protocol is based on the general principles of natural product isolation from plant materials.[1][2]

1. Extraction: a. Air-dry the pericarps of Akebia trifoliata and grind them into a fine powder. b. Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction three times. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness. The triterpenoids, including 3α-akebonoic acid, are expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification: a. Subject the ethyl acetate fraction to column chromatography on a silica gel column. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. d. Further purify the fractions containing the target compound using repeated column chromatography on silica gel and/or Sephadex LH-20. e. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure 3α-akebonoic acid.

4. Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Caption: Workflow for the isolation of 3α-Akebonoic acid.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of 3α-akebonoic acid against α-glucosidase.

1. Reagents and Materials:

- α-Glucosidase from Saccharomyces cerevisiae

- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

- 3α-Akebonoic acid (dissolved in DMSO)

- Acarbose (positive control)

- Phosphate buffer (pH 6.8)

- Sodium carbonate (Na₂CO₃)

- 96-well microplate

- Microplate reader

2. Assay Procedure: a. Prepare a solution of α-glucosidase in phosphate buffer. b. In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of 3α-akebonoic acid (or acarbose/DMSO for controls), and 20 µL of the α-glucosidase solution. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of pNPG solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of Na₂CO₃ solution. g. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

3. Data Analysis: a. Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance in the presence of the inhibitor. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the α-glucosidase inhibition assay.

Conclusion

3α-Akebonoic acid stands out as a versatile natural product with significant therapeutic potential. Its demonstrated activities as an anticancer agent, a potent α-glucosidase inhibitor, and a modulator of amyloid-β production position it as a valuable lead compound in drug discovery programs targeting cancer, diabetes, and Alzheimer's disease. The information and protocols provided in this guide are intended to facilitate further research into this promising molecule, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

-

Wang, J., et al. (2014). Bioactive 30-noroleanane triterpenes from the pericarps of Akebia trifoliata. Molecules, 19(4), 4301-4312. [Link]

-

Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022). National Institutes of Health. [Link]

-

New 30-Noroleanane Triterpenoid Saponins from Holboellia coriacea Diels. (2016). National Institutes of Health. [Link]

-

Allostery Inhibition of BACE1 by Psychotic and Meroterpenoid Drugs in Alzheimer's Disease Therapy. (2022). National Institutes of Health. [Link]

-

3alpha-Akebonoic acid. PubChem. [Link]

-

Metabolomic Profile and Antibacterial Bioactivity of Akebia trifoliata (Thunb.) Koidz Pericarp Extract. (2022). MDPI. [Link]

-

Oleanane and 30-noroleanane triterpenoids from the roots of Paeonia lactiflora. (2024). PubMed. [Link]

-

BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. (2017). MDPI. [Link]

-

α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship. (2019). National Institutes of Health. [Link]

-

Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. (2016). National Institutes of Health. [Link]

-

CYTOTOXICITY STUDIES OF TRITERPENOIDS FROM AKEBIA TRIFOLIATA AND CLEMATIS LIGUSTICIFOLIA. (2006). International Society for Horticultural Science. [Link]

Sources

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanane and 30-noroleanane triterpenoids from the roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYTOTOXICITY STUDIES OF TRITERPENOIDS FROM AKEBIA TRIFOLIATA AND CLEMATIS LIGUSTICIFOLIA - ishs [ishs.org]

- 6. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

3alpha-Akebonoic acid mechanism of action in Alzheimer's

An In-Depth Technical Guide on the Core Mechanism of Action of 3alpha-Akebonoic Acid in Alzheimer's Disease

A Foreword on the Current State of Research

As of early 2026, the direct mechanism of action of this compound in the context of Alzheimer's disease (AD) is not extensively documented in peer-reviewed literature. However, the therapeutic potential of natural compounds from sources like Akebia quinata, from which Akebonoic acid is derived, is an active area of investigation. This guide, therefore, adopts a scientifically-grounded, hypothesis-driven approach. It will first provide a comprehensive overview of the well-established pathological mechanisms of Alzheimer's disease. Subsequently, it will propose a plausible, multi-target mechanism of action for this compound by drawing parallels with other researched natural compounds that exhibit neuroprotective properties. This document is intended to serve as a roadmap for researchers and drug development professionals to design and execute studies to validate the therapeutic potential of this and similar molecules.

Part 1: The Pathological Cascade of Alzheimer's Disease: A Multi-Faceted Challenge

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a complex interplay of multiple pathological processes that ultimately lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1] A thorough understanding of these core mechanisms is essential for identifying and validating novel therapeutic targets.

The Amyloid Cascade Hypothesis

The amyloid cascade hypothesis has long been a central framework for understanding AD pathology.[2] It posits that the accumulation of amyloid-beta (Aβ) peptides is the primary event that initiates a cascade of downstream pathological events.[3] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3][4] In the neuroprotective, non-amyloidogenic pathway, APP is cleaved by α-secretase.[4] However, in the amyloidogenic pathway, cleavage by β-secretase and then γ-secretase results in the formation of Aβ peptides, particularly the aggregation-prone 42-amino acid form (Aβ42).[4] These peptides aggregate to form soluble oligomers, which are considered the most neurotoxic species, and eventually insoluble amyloid plaques.[3]

Tau Pathology: The Neurofibrillary Tangles

The second pathological hallmark of AD is the formation of neurofibrillary tangles (NFTs) within neurons.[5] These tangles are composed of hyperphosphorylated tau protein.[1][2] Tau is a microtubule-associated protein that, in its normal state, stabilizes microtubules, which are crucial for axonal transport and maintaining neuronal structure.[2] In AD, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, the primary component of NFTs.[2] This process disrupts microtubule stability, impairs axonal transport, and contributes to synaptic dysfunction and neuronal death.[2] The progression of tau pathology through different brain regions, known as Braak staging, correlates well with the clinical symptoms of dementia.[6]

Neuroinflammation: The Brain's Double-Edged Sword

Neuroinflammation is a critical component of AD pathology, involving the activation of the brain's resident immune cells, microglia and astrocytes.[7] While initially a protective response aimed at clearing Aβ deposits and cellular debris, chronic activation of these glial cells becomes detrimental. Activated microglia and astrocytes release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as reactive oxygen species (ROS).[8] This sustained inflammatory environment contributes to neuronal damage and exacerbates both amyloid and tau pathologies.[7]

Oxidative Stress: The Molecular Mayhem

Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is another key feature of AD. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, high content of polyunsaturated fatty acids susceptible to lipid peroxidation, and relatively low levels of antioxidant enzymes. Aβ aggregates and neuroinflammatory processes are major sources of ROS in the AD brain.[3] This oxidative stress leads to damage of lipids, proteins, and nucleic acids, contributing to mitochondrial dysfunction and neuronal apoptosis.[9]

Cholinergic Dysfunction and Cognitive Decline

The cholinergic system, which uses the neurotransmitter acetylcholine, plays a vital role in learning and memory.[3] In AD, there is a significant loss of cholinergic neurons and a reduction in acetylcholine levels in the brain.[3] Aβ peptides can induce oxidative stress and inflammation that lead to the degeneration of cholinergic neurons.[3] Furthermore, the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine in the synaptic cleft, is increased in the vicinity of amyloid plaques, further depleting acetylcholine levels and contributing to cognitive deficits.[3]

Part 2: A Proposed Multi-Target Mechanism of Action for this compound

Based on the known neuroprotective effects of extracts from Akebia quinata and other structurally or functionally related natural compounds, we propose a multi-target mechanism of action for this compound that addresses several of the pathological hallmarks of AD described above.

Attenuation of Neuroinflammation

Many natural compounds with neuroprotective properties exert potent anti-inflammatory effects. It is hypothesized that this compound may suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This could be achieved through the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Mitigation of Oxidative Stress

Compounds derived from Akebia quinata have been reported to possess antioxidant activity.[10] this compound may act as a direct scavenger of ROS or, more likely, upregulate the endogenous antioxidant response through the activation of the Keap1-Nrf2 signaling pathway.[11] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the brain's resilience to oxidative damage.

Modulation of Amyloid-Beta and Tau Pathologies

While direct interaction with Aβ or tau is a possibility, it is more plausible that the primary anti-inflammatory and antioxidant effects of this compound indirectly influence these core pathologies. For instance, by reducing neuroinflammation and oxidative stress, this compound could create a less favorable environment for Aβ aggregation and tau hyperphosphorylation. Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme involved in both the amyloidogenic processing of APP and the hyperphosphorylation of tau.[12] Some natural compounds can modulate signaling pathways, such as the PI3K/Akt pathway, that regulate GSK-3β activity.[13] It is conceivable that this compound may also influence these pathways.

Restoration of Cholinergic Function

By protecting cholinergic neurons from inflammatory and oxidative damage, this compound could help preserve the integrity of the cholinergic system. Furthermore, some natural compounds have been shown to inhibit the activity of AChE. This dual action would lead to an increase in acetylcholine levels, potentially improving cognitive function.

The proposed multi-target mechanism of action is depicted in the following diagram:

Caption: Proposed multi-target mechanism of this compound in AD.

Part 3: Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

In Vitro Assays

3.1.1 Cell Culture Models

-

SH-SY5Y Neuroblastoma Cells: A human cell line commonly used to model neuronal function and toxicity. These cells can be differentiated to exhibit a more neuron-like phenotype.

-

Primary Neuronal Cultures: Harvested from rodent embryos, these provide a more physiologically relevant model of neuronal behavior.

-

BV-2 Microglial Cells: An immortalized murine microglial cell line used to study neuroinflammation.

3.1.2 Protocol: Assessment of Anti-inflammatory Activity in BV-2 Microglia

-

Cell Seeding: Plate BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

-

Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the vehicle control) and incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the concentration of nitric oxide (a pro-inflammatory mediator) using the Griess reagent assay.

-

Cytokine Analysis: Analyze the supernatant for levels of TNF-α and IL-1β using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of key inflammatory pathway proteins, such as phosphorylated NF-κB and IκBα.

3.1.3 Protocol: Evaluation of Antioxidant Activity in SH-SY5Y Cells

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Pre-treatment: Treat the cells with this compound at various concentrations for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding H2O2 (100 µM) or Aβ42 oligomers (5 µM) for 6 hours.

-

Cell Viability Assay: Assess cell viability using the MTT or PrestoBlue assay to determine the protective effect of the compound.

-

ROS Measurement: Measure intracellular ROS levels using a fluorescent probe such as DCFH-DA.

-

Western Blot for Nrf2 Pathway: Analyze cell lysates for the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).

3.1.4 Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Assay Principle: This colorimetric assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a yellow-colored compound.

-

Reaction Mixture: In a 96-well plate, add AChE enzyme solution, DTNB, and varying concentrations of this compound. Use a known AChE inhibitor like Donepezil as a positive control.

-

Initiate Reaction: Add the substrate, acetylthiocholine iodide, to all wells to start the reaction.

-

Absorbance Reading: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Studies

3.2.1 Animal Models of Alzheimer's Disease

-

Scopolamine-Induced Amnesia Model (Rat or Mouse): An acute model useful for screening compounds for their effects on cholinergic dysfunction and cognitive impairment.

-

Transgenic Mouse Models:

-

APP/PS1 Mice: Express mutant forms of human APP and Presenilin 1, leading to early and aggressive Aβ plaque deposition.

-

3xTg-AD Mice: Express mutant APP, PS1, and tau, developing both Aβ plaques and tau pathology.[14][15]

-

P301S Tau Mice: Express mutant human tau, developing neurofibrillary tangle pathology.[16][17]

-

3.2.2 Protocol: Efficacy Evaluation in a 3xTg-AD Mouse Model

-

Animal Groups: Use 6-month-old male 3xTg-AD mice and age-matched wild-type controls. Divide the transgenic mice into a vehicle-treated group and groups treated with different doses of this compound.

-

Drug Administration: Administer the compound daily via oral gavage or intraperitoneal injection for a period of 3 months.

-

Behavioral Testing (at 9 months of age):

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate short-term working memory.

-

Novel Object Recognition Test: To assess recognition memory.

-

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 4G8), hyperphosphorylated tau (AT8), microglia (Iba1), and astrocytes (GFAP).

-

ELISA: Homogenize brain tissue to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

-

Western Blotting: Analyze brain homogenates for levels of synaptic proteins (e.g., synaptophysin, PSD-95), inflammatory markers, and key proteins in the PI3K/Akt/GSK-3β and Nrf2 pathways.

-

The following diagram illustrates a typical in vivo experimental workflow:

Caption: In vivo experimental workflow for efficacy testing.

Part 4: Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Summary from In Vitro Anti-inflammatory Assay

| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 1.2 ± 0.3 | 25.6 ± 5.1 | 10.1 ± 2.3 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 450.2 ± 35.7 | 180.5 ± 15.8 |

| LPS + 3α-AA (5 µM) | 15.3 ± 1.8 | 280.9 ± 22.4 | 95.7 ± 11.2 |

| LPS + 3α-AA (10 µM) | 8.9 ± 1.1 | 150.4 ± 18.9 | 45.3 ± 8.6 |

| Data are presented as mean ± SEM. *p < 0.05 compared to LPS group. |

Table 2: Example Data Summary from In Vivo Behavioral Testing (Morris Water Maze)

| Animal Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (%) |

| Wild-Type | 15.2 ± 2.5 | 45.8 ± 4.1 |

| 3xTg-AD + Vehicle | 48.9 ± 5.3# | 22.1 ± 3.5# |

| 3xTg-AD + 3α-AA | 25.7 ± 4.1 | 35.6 ± 3.9 |

| Data are presented as mean ± SEM. #p < 0.05 compared to Wild-Type group. *p < 0.05 compared to 3xTg-AD + Vehicle group. |

Conclusion

While the direct mechanism of this compound in Alzheimer's disease awaits elucidation, this guide provides a comprehensive framework for its investigation. By targeting the interconnected pathways of neuroinflammation, oxidative stress, and cholinergic dysfunction, this compound represents a promising candidate for a multi-target therapeutic strategy. The experimental protocols detailed herein offer a clear path for validating this hypothesis and potentially uncovering a novel therapeutic agent for this devastating disease.

References

- Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms - Frontiers. (2023-04-10).

- Alzheimer's Disease - The amyloid cascade, alternative mechanisms (Part 1) - YouTube. (2022-05-12).

- Alzheimer's Disease: APP Processing & Amyloid Plaque Formation - YouTube. (2019-01-23).

- GSK-3alpha regulates production of Alzheimer's disease amyloid-beta peptides - PubMed.

- Neuroprotective effects of Akebia Quinata extract on cognitive impairment in rat models. (2025-06-04).

- The physiological roles of tau and Aβ: implications for Alzheimer's disease pathology and therapeutics - PubMed Central.

- PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC. (2018-11-23).

- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11).

- Alpha-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC - PubMed Central. (2025-02-25).

- Ameliorating Effect of Akebia quinata Fruit Extracts on Skin Aging Induced by Advanced Glycation End Products - PMC - NIH. (2015-11-12).

- Mammalian Models in Alzheimer's Research: An Update - MDPI.

- Linking the Amyloid, Tau, and Mitochondrial Hypotheses of Alzheimer's Disease and Identifying Promising Drug Targets - PubMed Central.

- α-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC - PubMed Central. (2025-02-25).

- Alpha-lipoic acid attenuates acute neuroinflammation and long-term cognitive impairment after polymicrobial sepsis | Request PDF - ResearchGate.

- α-Lipoic Acid Reduces Ceramide Synthesis and Neuroinflammation in the Hypothalamus of Insulin-Resistant Rats, While in the Cerebral Cortex Diminishes the β-Amyloid Accumulation - PMC - PubMed Central. (2022-04-08).

- The Significance of Tau Aggregates in the Human Brain - MDPI. (2020-12-11).

- Understanding Tau Aggregation in Alzheimer Disease and Related Dementias - YouTube. (2025-08-11).

- Alzheimer's Disease Models - Inotiv.

- α-Lipoic Acid Maintains Brain Glucose Metabolism via BDNF/TrkB/HIF-1α Signaling Pathway in P301S Mice - Frontiers.

- Multifunctional Effect of Human Serum Albumin Reduces Alzheimer's Disease Related Pathologies in the 3xTg Mouse Model - PubMed.

- Eckhard Mandelkow: Role of Tau protein in Alzheimer Disease and neurodegenerative tauopathies - YouTube. (2022-04-28).

- Anti‐Neuroinflammation Activity of Essential Oils and Fatty Acids - PMC - PubMed Central. (2026-01-09).

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Linking the Amyloid, Tau, and Mitochondrial Hypotheses of Alzheimer’s Disease and Identifying Promising Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti‐Neuroinflammation Activity of Essential Oils and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ameliorating Effect of Akebia quinata Fruit Extracts on Skin Aging Induced by Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSK-3alpha regulates production of Alzheimer's disease amyloid-beta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mammalian Models in Alzheimer’s Research: An Update [mdpi.com]

- 15. Multifunctional Effect of Human Serum Albumin Reduces Alzheimer's Disease Related Pathologies in the 3xTg Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Frontiers | α-Lipoic Acid Maintains Brain Glucose Metabolism via BDNF/TrkB/HIF-1α Signaling Pathway in P301S Mice [frontiersin.org]

3α-Akebonoic Acid: A Novel Modulator of β-Amyloid Production via Disruption of the BACE1-Presenilin 1 Complex

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accumulation of amyloid-beta (Aβ) peptides, a process initiated by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a central event in the pathology of Alzheimer's disease (AD). Consequently, inhibiting BACE1 has been a primary therapeutic strategy. This guide deviates from the analysis of direct enzymatic inhibitors to explore the nuanced mechanism of 3α-Akebonoic Acid, a pentacyclic triterpenoid. Contrary to a direct inhibition model, evidence indicates that 3α-Akebonoic Acid reduces Aβ generation by physically disrupting the interaction between BACE1 and Presenilin 1 (PS1), a core component of the γ-secretase complex. This document provides a comprehensive overview of the BACE1 target, the unique mechanism of 3α-Akebonoic Acid, and detailed methodologies to differentiate between direct enzymatic inhibition and complex-disruption models of Aβ reduction.

The Central Role of BACE1 in Alzheimer's Disease Pathogenesis

BACE1 is a type 1 transmembrane aspartyl protease that catalyzes the rate-limiting first step in the generation of the Aβ peptide.[1][2] The enzyme cleaves the Amyloid Precursor Protein (APP) at the β-site, generating a large soluble extracellular fragment (sAPPβ) and a 99-amino acid C-terminal fragment (C99).[1] The C99 fragment remains embedded in the membrane, where it is subsequently cleaved by the γ-secretase complex. This second cleavage releases the Aβ peptides, particularly the aggregation-prone Aβ42 isoform, which oligomerizes and forms the characteristic amyloid plaques found in the brains of AD patients.[1]

Given its pivotal role, the inhibition of BACE1 is a rational and highly pursued therapeutic approach to halt the production of neurotoxic Aβ peptides.[3] However, the development of BACE1 inhibitors has proven challenging, with many candidates failing in late-stage clinical trials due to a lack of efficacy or significant side effects.[4] These challenges arise from the enzyme's large, flexible binding pocket and the fact that BACE1 cleaves other substrates crucial for normal neuronal function, leading to potential on-target toxicity.[1][5]

The Amyloidogenic Processing Pathway

The sequential cleavage of APP by BACE1 and γ-secretase is fundamental to AD pathology. Understanding this pathway is critical for contextualizing the action of its modulators.

Caption: Amyloidogenic processing of APP initiated by BACE1.

3α-Akebonoic Acid: A Pentacyclic Triterpenoid Modulator

3α-Akebonoic Acid is a naturally occurring pentacyclic triterpenoid. Initial interest in such compounds stems from their potential to modulate pathways relevant to neurodegeneration.

Chemical Structure and Botanical Source

The chemical structure of 3α-Akebonoic Acid is distinct from many synthetic BACE1 inhibitors. It has been reported that this compound is a natural product of Akebia quinata.[2] It is important to note that its purification from this botanical source is challenging, resulting in very low yields, which presents a significant hurdle for large-scale research and development.[2]

Notably, while the plant Alpinia katsumadai is a rich source of various bioactive compounds with anti-inflammatory and antioxidant properties, current scientific literature does not identify it as a source of 3α-Akebonoic Acid.[6][7][8] The bioactives typically isolated from Alpinia katsumadai include diarylheptanoids and flavonoids.[9]

A Novel Mechanism: Disrupting the BACE1 and γ-Secretase Interaction

The primary thesis for the action of 3α-Akebonoic Acid is not direct enzymatic inhibition. Instead, compelling evidence suggests that it functions by interrupting a putative interaction between BACE1 (β-secretase) and Presenilin 1 (PS1), the catalytic subunit of γ-secretase.[2] According to this model, 3α-Akebonoic Acid binds to PS1, thereby reducing the formation or stability of a functional β/γ-secretase complex. This disruption leads to a dose-dependent reduction in Aβ generation without directly affecting the catalytic activity of either BACE1 or γ-secretase individually.[2]

This indirect mechanism represents a sophisticated alternative to traditional active-site inhibition and may offer a pathway to circumvent some of the on-target side effects associated with broad BACE1 inhibition.

Caption: Contrasting direct inhibition vs. secretase complex disruption.

Experimental Methodologies for Mechanism Validation

To operate as a self-validating system, any investigation into a putative BACE1 modulator must employ orthogonal assays designed to distinguish between direct inhibition and other mechanisms of action.

Protocol 1: In Vitro BACE1 Enzymatic Assay (FRET-Based)

This protocol is essential to determine if a compound directly inhibits the catalytic activity of BACE1. It utilizes a fluorogenic substrate that is cleaved by BACE1, separating a quencher from a fluorophore and producing a measurable signal. A lack of dose-dependent signal reduction would indicate the compound is not a direct inhibitor.

Objective: To quantify the direct inhibitory effect of 3α-Akebonoic Acid on recombinant human BACE1.

Materials:

-

Recombinant Human BACE1 Enzyme (e.g., Sigma-Aldrich, Cat# B9059)[10]

-

BACE1 FRET Substrate (e.g., 7-Methoxycoumarin-4-acetyl-[Asn670, Leu671]-Amyloid β/A4 Precursor Protein 770 Fragment)[10]

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5[11]

-

Test Compound: 3α-Akebonoic Acid, serially diluted in DMSO/Assay Buffer.

-

Positive Control: Potent, known BACE1 inhibitor (e.g., Verubecestat).

-

Vehicle Control: DMSO/Assay Buffer.

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader (Excitation: ~320 nm, Emission: ~405 nm).

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a working solution of BACE1 substrate (e.g., 50 µM) in Assay Buffer.[10]

-

Prepare a working solution of BACE1 enzyme (e.g., ~0.3 units/µL) in ice-cold Assay Buffer. Keep on ice.[10][12]

-

Prepare serial dilutions of 3α-Akebonoic Acid, the positive control inhibitor, and the vehicle control. The final DMSO concentration in the well should not exceed 1%.[12]

-

-

Assay Plate Setup (in duplicate/triplicate):

-

Blank Wells: Add 90 µL of Assay Buffer and 10 µL of vehicle.[12]

-

Positive Control Wells: Add 70 µL of Assay Buffer, 10 µL of positive control inhibitor dilutions.

-

Test Compound Wells: Add 70 µL of Assay Buffer, 10 µL of 3α-Akebonoic Acid dilutions.

-

Vehicle Control Wells (100% Activity): Add 70 µL of Assay Buffer, 10 µL of vehicle.

-

-

Substrate Addition:

-

Add 10 µL of the BACE1 substrate working solution to all wells except the Blanks.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme solution to all wells except the Blanks.[12]

-

-

Incubation and Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Incubate at room temperature or 37°C.

-

Measure fluorescence kinetically every 5 minutes for 60-90 minutes, or as a single endpoint reading after a fixed time (e.g., 60 minutes).[13]

-

-

Data Analysis:

-

Subtract the background fluorescence (Blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity) and blank (100% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome for 3α-Akebonoic Acid: Based on existing literature, 3α-Akebonoic Acid is not expected to show significant dose-dependent inhibition in this assay, resulting in a very high or undetermined IC50 value.[2]

Workflow for Assessing BACE1-PS1 Interaction

To validate the complex-disruption hypothesis, a cell-based assay is required. Co-immunoprecipitation (Co-IP) is a gold-standard technique to study protein-protein interactions.

Caption: Workflow for Co-Immunoprecipitation to test BACE1-PS1 interaction.

Quantitative Data Summary & Interpretation

As 3α-Akebonoic Acid does not function as a direct BACE1 inhibitor, an IC50 value for enzymatic inhibition is not an appropriate metric. The relevant quantitative data would relate to its efficacy in disrupting the BACE1-PS1 complex or reducing Aβ in cellular models.

| Compound Name | Mechanism of Action | Key Quantitative Metric | Reported Value | Reference |

| 3α-Akebonoic Acid | Disrupts BACE1-PS1 Interaction | Reduction of Aβ Production | Dose-dependent | [2] |

| Verubecestat (MK-8931) | Direct BACE1 Inhibitor | BACE1 IC50 | 2.2 nM | [1] |

| Lanabecestat (AZD3293) | Direct BACE1 Inhibitor | BACE1 IC50 | 0.6 nM | [14] |

Table 1: Comparison of 3α-Akebonoic Acid with known direct BACE1 inhibitors.

Conclusion and Future Directions

3α-Akebonoic Acid represents an intriguing departure from the conventional strategy of direct BACE1 enzyme inhibition. The evidence pointing to its role as a disruptor of the BACE1-PS1 secretase complex highlights a novel point of intervention in the amyloidogenic pathway.[2] This mechanism could potentially avoid the on-target side effects that have plagued many direct BACE1 inhibitors in clinical trials.

The primary challenges remain the compound's low natural abundance and the need for a scalable synthetic route.[2] Future research should focus on:

-

Total Synthesis and Analogue Development: Creating a synthetic route to produce 3α-Akebonoic Acid and structurally related analogues to improve potency and drug-like properties.

-

In-depth Mechanistic Validation: Utilizing advanced biophysical techniques like Surface Plasmon Resonance (SPR) or Fluorescence Resonance Energy Transfer (FRET) in cellular models to precisely characterize the binding kinetics of 3α-Akebonoic Acid to PS1.

-

Exploring the Secretase Interactome: Further investigating the composition and regulation of the BACE1-γ-secretase "super-complex" as a broader target for therapeutic intervention.

By shifting focus from the active site to the protein-protein interactions that regulate enzymatic function, compounds like 3α-Akebonoic Acid open up new and promising avenues in the development of disease-modifying therapies for Alzheimer's disease.

References

-

BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PubMed Central. [Link]

-

Alpinia katsumadai H(AYATA) seed extract inhibit LPS-induced inflammation by induction of heme oxygenase-1 in RAW264.7 cells. PubMed. [Link]

-

3AA and its structural analog XYT472B reduce PS1/BACE1 interaction and Aβ production. ResearchGate. [Link]

-

Comprehensive metabolites characterization of Alpinia katsumadai seeds via a multiplex approach of UHPLC–MS/MS and GC–MS techniques. National Institutes of Health (NIH). [Link]

-

Alpinia katsumadai Hayata induces growth inhibition and autophagy-related apoptosis by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways in cancer cells. PubMed. [Link]

-

Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. National Institutes of Health (NIH). [Link]

-

Ethnomedicinal plants with protective effects against beta-amyloid peptide (Aβ)1-42 indicate therapeutic potential in a new in vivo model of alzheimer's disease. Queen's University Belfast Research Portal. [Link]

-

Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life. PubMed Central. [Link]

-

Alpinia katsumadai seed extract attenuate oxidative stress and asthmatic activity in a mouse model of allergic asthma. PubMed. [Link]

-

BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. PubMed Central. [Link]

-

Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Aminoquinoline (68K) for Possible Treatment of Alzheimer's Disease. NSUWorks. [Link]

-

Compounds of Alpinia katsumadai as potential efflux inhibitors in Mycobacterium smegmatis. ScienceDirect. [Link]

-

BACE1 Assay Kit. BPS Bioscience. [Link]

-

Exploring the cognitive impact of BACE1 inhibition for Alzheimer's disease. VJDementia. [Link]

-

Evaluation of Selected Plant Phenolics via Beta-Secretase-1 Inhibition, Molecular Docking, and Gene Expression Related to Alzheimer's Disease. MDPI. [Link]

-

BACE1 activity impairs neuronal glucose oxidation: rescue by beta-hydroxybutyrate and lipoic acid. PubMed. [Link]

-

Acyclic Triterpenoids from Alpinia katsumadai Seeds with Proprotein Convertase Subtilisin/Kexin Type 9 Expression and Secretion Inhibitory Activity. PubMed Central. [Link]

-

BACE1 Assay Kit. IBL. [Link]

-

Alpinia katsumadai Hayata induces growth inhibition and autophagy-related apoptosis by regulating the AMPK and Akt/mTOR/p70S6K signaling pathways in cancer cells. PubMed Central. [Link]

-

BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects†. PMC. [Link]

Sources

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]

- 6. Alpinia katsumadai H(AYATA) seed extract inhibit LPS-induced inflammation by induction of heme oxygenase-1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive metabolites characterization of Alpinia katsumadai seeds via a multiplex approach of UHPLC–MS/MS and GC–MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyclic Triterpenoids from Alpinia katsumadai Seeds with Proprotein Convertase Subtilisin/Kexin Type 9 Expression and Secretion Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compounds of Alpinia katsumadai as potential efflux inhibitors in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

A-Glucosidase Inhibitory Activity of 3α-Akebonoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 3α-Akebonoic acid, a natural triterpenoid, as a potential α-glucosidase inhibitor. Recognizing the critical role of α-glucosidase in carbohydrate metabolism and its validation as a therapeutic target for type 2 diabetes, this document outlines the essential experimental protocols, from initial in vitro screening to detailed mechanistic studies. We delve into the causality behind experimental design, emphasizing self-validating systems for robust and reproducible data generation. The guide covers quantitative analysis of inhibitory potency (IC50 determination), elucidation of the mode of inhibition through enzyme kinetics, and computational modeling via molecular docking to predict binding interactions. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug development, offering a synthesis of technical protocols and strategic insights for advancing natural product-based therapeutic discovery.

Introduction: The Rationale for Investigating 3α-Akebonoic Acid

The Therapeutic Target: α-Glucosidase in Type 2 Diabetes Mellitus

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for the final step in carbohydrate digestion.[1] It catalyzes the hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1][2][3] Inhibition of this enzyme delays carbohydrate digestion and absorption, which in turn reduces the postprandial rise in blood glucose levels.[1][2][4][5] This mechanism is a clinically validated strategy for managing type 2 diabetes mellitus.[6] Marketed α-glucosidase inhibitors, such as acarbose and miglitol, are used in clinical practice but can be associated with gastrointestinal side effects, driving the search for novel inhibitors with improved efficacy and safety profiles.[1]

Natural Products as a Reservoir for Novel Inhibitors

Natural products have historically been a rich source of therapeutic agents and lead compounds.[7] Many plant-derived compounds, including flavonoids and triterpenoids, have demonstrated significant α-glucosidase inhibitory activity.[7][8] These natural scaffolds offer chemical diversity that is often untapped by synthetic libraries, providing a compelling starting point for drug discovery programs.

3α-Akebonoic Acid: A Triterpenoid of Interest

3α-Akebonoic acid is a 30-noroleanane triterpene that has been isolated from the pericarps of Akebia trifoliata.[9] Preliminary studies have indicated that this compound exhibits significant in vitro α-glucosidase inhibitory activity, alongside other biological effects.[9] This initial finding warrants a more in-depth investigation to characterize its inhibitory potential, understand its mechanism of action, and evaluate its suitability as a lead candidate for antidiabetic drug development. This guide provides the technical framework for such an investigation.

Experimental Design & Protocols

A rigorous and systematic approach is essential to validate and characterize the inhibitory activity of 3α-Akebonoic acid. The following sections detail the core experimental workflows.

Overall Experimental Workflow

The logical progression of this investigation follows a standard drug discovery funnel, moving from broad screening to specific mechanistic studies. This ensures that resources are allocated efficiently, with each stage providing the necessary data to justify proceeding to the next.

Caption: Workflow for characterizing 3α-Akebonoic acid's inhibitory activity.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit α-glucosidase activity. The protocol is based on a well-established colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm.[10]

Causality: The choice of α-glucosidase from Saccharomyces cerevisiae is based on its commercial availability, high purity, and extensive use in the literature, ensuring comparability of results. A phosphate buffer at pH 6.8 is used to mimic physiological conditions of the small intestine.[11][12][13]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer at pH 6.8.[13]

-

Enzyme Solution: Dissolve α-glucosidase from S. cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.[10]

-

Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.[10]

-

Test Compound Stock: Prepare a stock solution of 3α-Akebonoic acid (e.g., 10 mM) in DMSO. Create serial dilutions in phosphate buffer to achieve a range of test concentrations (e.g., 0.1 to 500 µM).

-

Positive Control: Prepare a solution of Acarbose at various concentrations as a positive control.[10][13]

-

Stop Solution: Prepare a 0.1 M sodium carbonate (Na2CO3) solution.[10]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution (or buffer for control, or Acarbose for positive control).

-

Add 50 µL of phosphate buffer.

-

Add 10 µL of the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.[10]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.[12]

-

Terminate the reaction by adding 50 µL of the Na2CO3 stop solution.[10][12]

-

-

Data Acquisition:

-

Calculation of Percent Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the control (enzyme + buffer + substrate) and Abs_sample is the absorbance of the reaction with the test compound.

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Protocol: Enzyme Kinetic Analysis

Enzyme kinetic studies are crucial for determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[14][15] This is achieved by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a classic graphical method for visualizing and identifying the inhibition type.[14][16][17]

Causality: By systematically varying both substrate and inhibitor concentrations, we can observe how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[14] Changes in these parameters are characteristic of different inhibition mechanisms.

Step-by-Step Protocol:

-

Assay Setup:

-

Perform the α-glucosidase inhibition assay as described in section 2.2.

-

Use a range of pNPG substrate concentrations (e.g., 0.5 mM to 10 mM).

-

For each substrate concentration, run the reaction in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of 3α-Akebonoic acid (e.g., IC50/2 and IC50).

-

-

Data Collection:

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

-

Lineweaver-Burk Plot Construction:

-

Calculate the reciprocals of the velocity (1/V₀) and substrate concentration (1/[S]).

-

Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration, including the control (no inhibitor).

-

The resulting plot will show a series of lines.

-

-

Interpretation:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[16]

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[16]

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

-

Caption: Interpreting modes of enzyme inhibition via Lineweaver-Burk plots.

Protocol: Computational Analysis via Molecular Docking

Molecular docking is an in silico method used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as an enzyme.[18] It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[19]

Causality: This computational approach provides a structural hypothesis for the observed inhibitory activity.[20] By understanding how 3α-Akebonoic acid fits into the active site of α-glucosidase, we can rationalize its potency and mechanism, and guide future efforts in structure-activity relationship (SAR) studies. A common protein structure used for this purpose is PDB ID: 5NN8.[21]

Step-by-Step Workflow:

-

Preparation of Receptor:

-

Obtain the 3D crystal structure of α-glucosidase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Preparation of Ligand:

-

Generate the 3D structure of 3α-Akebonoic acid.

-

Perform energy minimization to obtain a stable conformation.

-

-

Docking Simulation:

-

Define the binding site (active site) on the α-glucosidase structure.

-

Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site.[20] The program will generate multiple possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores (binding energy).[19] Lower binding energy typically indicates a more favorable interaction.[19]

-

Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 3α-Akebonoic acid and the amino acid residues in the enzyme's active site.[19]

-

Data Presentation and Interpretation

Quantitative Inhibitory Potency

All quantitative data should be summarized for clarity. The primary metric for potency is the IC50 value, which should be compared against a standard inhibitor like acarbose.

| Compound | IC50 (µM) [Mean ± SD] |

| 3α-Akebonoic Acid | [Insert Experimental Value] |

| Acarbose (Positive Control) | [Insert Experimental Value] |

Table 1: Comparative α-glucosidase inhibitory activity.

Mechanistic Insights from Kinetics

The kinetic parameters derived from the Lineweaver-Burk analysis provide definitive evidence for the mode of inhibition.

| Inhibitor Concentration | Apparent Vmax | Apparent Km |

| 0 (Control) | [Value] | [Value] |

| [I]₁ | [Value] | [Value] |

| [I]₂ | [Value] | [Value] |

Table 2: Kinetic parameters of α-glucosidase in the presence of 3α-Akebonoic acid.

Structural Basis of Inhibition

The results from molecular docking should be presented by detailing the specific interactions that anchor the inhibitor in the enzyme's active site.

| Interaction Type | Interacting Residue(s) in α-Glucosidase |

| Hydrogen Bond | [e.g., ASP215, GLU277] |

| Hydrophobic Interaction | [e.g., PHE178, PHE303] |

| Pi-Alkyl | [e.g., TRP329] |

Table 3: Predicted binding interactions of 3α-Akebonoic acid with α-glucosidase active site residues.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to thoroughly characterize the α-glucosidase inhibitory properties of 3α-Akebonoic acid. By integrating in vitro potency determination, detailed kinetic analysis, and computational modeling, researchers can build a comprehensive data package. Positive findings from this workflow would strongly support advancing 3α-Akebonoic acid into further preclinical studies, including cell-based models of glucose uptake and subsequent in vivo efficacy studies in animal models of diabetes. The mechanistic insights gained will also be invaluable for guiding medicinal chemistry efforts to optimize the compound's structure for enhanced potency and drug-like properties.

References

- Vertex AI Search. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.

-

Mustafa, S. (2024). Alpha Glucosidase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

- ChemFaces. (n.d.). 3alpha-Akebonoic acid | CAS:104777-61-9.

-

Wang, Y., et al. (2025). Identification and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides from the Hydrolysate of Hemp Seed Proteins: Peptidomic Analysis, Molecular Docking, and Dynamics Simulation. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

-

Zhu, Y., et al. (2022). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Molecules. Available at: [Link]

-

Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences. Available at: [Link]

-

Salehi, B., et al. (2020). An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications. Frontiers in Pharmacology. Available at: [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

-

Ratanaphan, A., et al. (2022). Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Alpha-glucosidase inhibitor. Available at: [Link]

-

Wang, Y., et al. (2020). Carbon Nanoparticles Inhibit Α-Glucosidase Activity and Induce a Hypoglycemic Effect in Diabetic Mice. Nanomaterials. Available at: [Link]

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Available at: [Link]

-

Kazeem, M. I., et al. (2017). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Khan, I., et al. (2021). In silico Molecular Docking of α-Glucosidase with Prangenidin and Columbin as An Anti-Hyperglycemic Strategy. Bioscience Biotechnology Research Communications. Available at: [Link]

-

El-Toumy, S. A., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies. Available at: [Link]

-

Raza, H., et al. (2019). Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts. PeerJ. Available at: [Link]

-

Adhikari, B., et al. (2022). Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Feng, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology. Available at: [Link]

-

Andrey K. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Available at: [Link]

-

Gientka, I., et al. (2024). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. Foods. Available at: [Link]

-

Guler, O., et al. (2024). Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Available at: [Link]

-

Shai, L. J., et al. (2010). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Sim, L., et al. (2017). Structure of human lysosomal acid α-glucosidase–a guide for the treatment of Pompe disease. Nature Communications. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpha glucosidase. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]

- 6. scielo.br [scielo.br]

- 7. Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:104777-61-9 | Manufacturer ChemFaces [chemfaces.com]

- 10. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. protocols.io [protocols.io]

- 13. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 14. 2minutemedicine.com [2minutemedicine.com]

- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 16. Khan Academy [khanacademy.org]

- 17. medschoolcoach.com [medschoolcoach.com]

- 18. bbrc.in [bbrc.in]